molecular formula C17H20N2O3S B2665936 ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 890091-77-7

ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2665936
CAS RN: 890091-77-7
M. Wt: 332.42
InChI Key: RLIXBGPJCVIAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules known as thiazolopyrimidines . Thiazolopyrimidines and their derivatives have been studied for their potential use in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . They have also been investigated as potential tyrosinase inhibitors .


Synthesis Analysis

Thiazolopyrimidines are typically synthesized and characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The synthesis process involves designing and creating a series of novel compounds based on the thiazolopyrimidine structure .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is typically analyzed using single crystal X-ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and its potential interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are complex and can involve various mechanisms. For example, one study proposed a reaction mechanism involving the nucleophilic attack of the sulfur atom on the electrophilic cationic center .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be analyzed using various techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . These techniques allow for a detailed understanding of the compound’s properties, including its stability and reactivity.

Future Directions

Thiazolopyrimidines and their derivatives have shown promise in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . Future research will likely continue to explore these and other potential applications, as well as further investigate the compound’s mechanism of action and safety profile.

properties

IUPAC Name

ethyl 5-(3-methoxyphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-22-16(20)14-11(2)18-17-19(8-9-23-17)15(14)12-6-5-7-13(10-12)21-3/h5-7,10,15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIXBGPJCVIAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.